Cholesterol, trifluoroacetate

Gas Chromatography Sterol Derivatization Retention Index

Cholesterol, trifluoroacetate (CAS 2665-02-3) is a cholesteryl ester in which the 3β-hydroxy group of cholesterol is derivatized with the strongly electron-withdrawing trifluoroacetyl moiety. With a molecular formula of C29H45F3O2 and a molecular weight of 482.7 g/mol, this compound is supplied as a solid with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place.

Molecular Formula C29H45F3O2
Molecular Weight 482.7 g/mol
CAS No. 2665-02-3
Cat. No. B11966091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol, trifluoroacetate
CAS2665-02-3
Molecular FormulaC29H45F3O2
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(F)(F)F)C)C
InChIInChI=1S/C29H45F3O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(34-26(33)29(30,31)32)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3
InChIKeyCHGXNBNSBAPZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol, Trifluoroacetate (CAS 2665-02-3): A Fluorinated Cholesteryl Ester for Specialized Analytical and Synthetic Workflows


Cholesterol, trifluoroacetate (CAS 2665-02-3) is a cholesteryl ester in which the 3β-hydroxy group of cholesterol is derivatized with the strongly electron-withdrawing trifluoroacetyl moiety. With a molecular formula of C29H45F3O2 and a molecular weight of 482.7 g/mol, this compound is supplied as a solid with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its mass spectrum has been deposited in the Wiley-registered KnowItAll GC/MS library, providing a verified spectral fingerprint for analytical identification [1]. As a trifluoroacetate ester, it exhibits markedly different leaving-group ability, hydrolytic stability, and chromatographic retention behavior compared to conventional aliphatic cholesteryl esters, which directly impacts its utility as a synthetic intermediate or as a derivatization standard in GC-MS workflows.

Why Cholesterol, Trifluoroacetate Cannot Be Simply Replaced by Other Cholesteryl Esters in Analytical and Synthetic Protocols


Cholesteryl esters are not functionally interchangeable. The trifluoroacetate group (pKa of conjugate acid ≈ 0.2) is a far better leaving group than acetate (pKa ≈ 4.8) or benzoate, which fundamentally alters reaction kinetics in nucleophilic acyl substitutions and solvolysis pathways [1]. In gas chromatography, the trifluoroacetyl moiety reduces retention time and improves peak symmetry relative to underivatized cholesterol or TMS ethers, a property exploited in validated GC-MS/MS methods for sterol quantification where trifluoroacetate derivatives achieved lower limits of detection than silylated counterparts [2]. These differences mean that substituting cholesterol acetate or cholesterol benzoate directly into a protocol optimized for the trifluoroacetate ester will produce non-equivalent reactivity, altered chromatographic elution order, and potentially failed derivatization or quantification. The quantitative evidence below details where these differences have been measured and why they matter for procurement decisions.

Quantitative Differentiation Evidence for Cholesterol, Trifluoroacetate (CAS 2665-02-3) Against Closest Analogs


GC Retention Time Comparison: Cholesteryl Trifluoroacetate vs. Cholesteryl TMS Ether on OV-17 Stationary Phase

In gas-liquid chromatographic studies of methyl sterols, cholesteryl trifluoroacetate exhibited a retention time smaller than that of the corresponding TMS ether derivative when chromatographed on an OV-17 (50% phenyl methylpolysiloxane) column. Specifically, 6-methylcholesteryl-trifluoroacetate eluted faster than 6-methylcholesteryl-TMS on OV-17, and cholesteryl trifluoroacetate itself served as the baseline comparator for this observation [1]. This differential retention is attributed to the strong electronegativity of the trifluoroacetyl group, which reduces dispersive interactions with the stationary phase relative to the bulkier trimethylsilyl group.

Gas Chromatography Sterol Derivatization Retention Index

Mass Spectrometric Detection Sensitivity: Trifluoroacetate vs. Silyl Derivatives in GC-MS/MS Trace Quantification

A validated GC-MS/MS method for sterol autoxidation tracers demonstrated that trifluoroacetate derivatives of 3β,5α,6β-steratriols provide substantially higher specificity in multiple reaction monitoring (MRM) mode compared to TMS ethers. The trifluoroacetyl derivatives exhibited mass spectra featuring specific ions and transitions that enabled very low limits of detection in selected ion monitoring (SIM) and MRM modes [1]. The derivative bearing nine fluorine atoms per molecule (for cholesta-3β,5α,6β-triol tris-trifluoroacetate) eluted 9 minutes faster than the corresponding disilylated derivative [1]. While this study was conducted on trihydroxylated sterols, the fluorinated mass spectral signature and chromatographic acceleration are direct consequences of trifluoroacetylation chemistry and are applicable to the monofunctional cholesterol trifluoroacetate in analogous GC-MS workflows.

GC-MS/MS Trace Analysis Limit of Detection Sterol Triols

Hydrolytic Stability Contrast: Trifluoroacetate Ester vs. Acetate Ester Under Basic Conditions

The trifluoroacetate ester of cholesterol undergoes base-catalyzed hydrolysis at a rate approximately 10⁴- to 10⁵-fold faster than the corresponding acetate ester, attributable to the superior leaving-group ability of the trifluoroacetate anion (pKa of conjugate acid ≈ 0.2) compared to acetate (pKa ≈ 4.8). This kinetic differential has been quantitatively established for aryl trifluoroacetates vs. aryl acetates, and the same electronic principles govern aliphatic sterol esters [1]. Consequently, cholesterol trifluoroacetate can be selectively deprotected under mild basic conditions where cholesterol acetate remains intact, enabling orthogonal protecting group strategies in multi-step sterol syntheses.

Ester Hydrolysis Leaving Group Ability Sterol Protection

Boiling Point and Density: Physical Property Differentiation from Cholesterol Acetate

Cholesterol trifluoroacetate exhibits a boiling point of 489.9 °C at 760 mmHg and a density of 1.08 g/cm³ . In comparison, cholesterol acetate has a reported boiling point of 480.5 °C at 760 mmHg and a density of approximately 1.02 g/cm³ [1]. The higher density of the trifluoroacetate is consistent with the incorporation of three electronegative fluorine atoms, which increase molecular polarizability and mass per unit volume. The 9.4 °C elevation in boiling point, while modest in absolute terms, reflects stronger intermolecular dipole-dipole interactions that can influence distillation fractionation and sublimation behavior during purification.

Physicochemical Properties Volatility Purification

Electrochemical Acetoxylation Selectivity: Trifluoroacetate Counterion Eliminates Stereoselectivity Relative to Acetate

In direct electrochemical acetoxylation of cholesterol at the allylic position on a platinum electrode in glacial acetic acid, replacing sodium acetate supporting electrolyte with sodium trifluoroacetate completely abolished the stereoselectivity of the reaction. With acetate, a preferential product distribution was observed; with trifluoroacetate, the product ratio became 1:1 [1]. This demonstrates that the trifluoroacetate ion, as a non-nucleophilic counterion, fundamentally alters the reaction pathway at the electrode surface, precluding the stereochemical control achievable with acetate.

Electrosynthesis Stereoselectivity Allylic Oxidation

Mixed Anhydride Reactivity: Cholesteryl Trifluoroacetate as a Competing Product in Esterification with Carboxylic-Trifluoroacetic Anhydrides

When cholesterol is esterified using carboxylic-trifluoroacetic mixed anhydrides generated in situ from carboxylic acids and trifluoroacetic anhydride (TFAA), the reaction produces the desired cholesteryl carboxylate ester in quantitative yield; however, a competing pathway leads to the formation of cholesteryl trifluoroacetate as a side product [1]. This occurs because the mixed anhydride can transfer either the carboxylic acyl group or the trifluoroacetyl group to the cholesterol 3β-hydroxyl. No such competition exists when using isolated carboxylic acid anhydrides (e.g., acetic anhydride) alone. The formation of cholesteryl trifluoroacetate as a byproduct necessitates chromatographic separation and reduces isolated yield of the target ester.

Mixed Anhydride Chemoselectivity Acylation

Validated Application Scenarios for Cholesterol, Trifluoroacetate (CAS 2665-02-3)


GC-MS Reference Standard for Sterol Trifluoroacetate Derivative Identification

Analytical laboratories performing GC-MS identification of sterol derivatives can use cholesterol trifluoroacetate as a retention-time and mass-spectral reference standard. Its verified GC/MS spectrum in the Wiley KnowItAll library enables unambiguous peak assignment [1], while its shorter retention time relative to TMS ethers on mid-polarity columns [2] aids in method development for complex sterol mixtures.

Activated Ester Intermediate in Anhydrous Sterol Conjugation Chemistry

Synthetic chemists requiring a cholesterol ester with exceptional leaving-group ability can employ cholesterol trifluoroacetate as an activated intermediate for transesterification or nucleophilic acyl substitution under strictly anhydrous conditions. Its hydrolysis rate, approximately 10⁴–10⁵-fold faster than cholesterol acetate [3], allows selective deprotection in the presence of other acetate esters.

Side-Product Marker in Mixed-Anhydride Esterification Method Development

Process chemists optimizing mixed carboxylic-trifluoroacetic anhydride esterification protocols need pure cholesterol trifluoroacetate to spike reaction mixtures and calibrate chromatographic methods for quantifying this competing side-product. Its documented formation in such reactions [4] makes it an essential reference material for yield optimization studies.

Electrochemical Mechanistic Probe for Sterol Oxidation Pathways

Electrochemists investigating the mechanism of allylic oxidation of cholesterol can employ cholesterol trifluoroacetate or sodium trifluoroacetate as a mechanistic probe, given that substitution of acetate by trifluoroacetate results in complete loss of stereoselectivity (product ratio 1:1) [5]. This large effect provides a clear signal for distinguishing between competing reaction pathways.

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